molecular formula C22H10Cl2F4N4OS B12380237 Androgen receptor-IN-5

Androgen receptor-IN-5

Cat. No.: B12380237
M. Wt: 525.3 g/mol
InChI Key: IGZPVVCVPFZDFC-UHFFFAOYSA-N
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Description

Androgen receptor-IN-5 is a novel compound that targets the androgen receptor, a crucial protein involved in various physiological processes, including male reproduction and the development of prostate cancer . This compound has shown significant potential in inhibiting the androgen receptor, making it a promising candidate for therapeutic applications, particularly in prostate cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androgen receptor-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of alkali and solvents such as ethyl alcohol, methanol, or tetrahydrofuran . The reaction conditions often include hydrolysis in the presence of sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Androgen receptor-IN-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or the loss of oxygen.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Androgen receptor-IN-5 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androgen receptor-IN-5 is unique due to its specific binding properties and its potential to overcome resistance mechanisms seen with other androgen receptor inhibitors . Its novel structure allows for more effective inhibition of the androgen receptor, making it a valuable addition to the arsenal of therapeutic agents targeting androgen-related diseases.

Properties

Molecular Formula

C22H10Cl2F4N4OS

Molecular Weight

525.3 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]-4-(1,3-thiazol-2-yl)-1,2-oxazole

InChI

InChI=1S/C22H10Cl2F4N4OS/c23-11-3-1-4-12(9-11)32-20(22(26,27)28)13(10-30-32)19-17(21-29-7-8-34-21)18(31-33-19)16-14(24)5-2-6-15(16)25/h1-10H

InChI Key

IGZPVVCVPFZDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C3=C(C(=NO3)C4=C(C=CC=C4Cl)F)C5=NC=CS5)C(F)(F)F

Origin of Product

United States

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